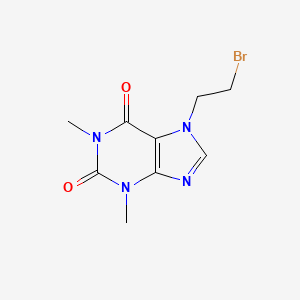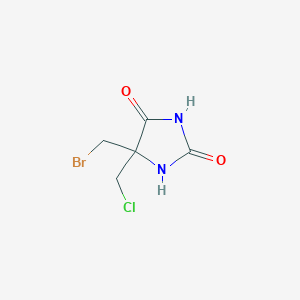
4,4'-Trimethylenebis(1-methylpiperidine)
Vue d'ensemble
Description
“4,4’-Trimethylenebis(1-methylpiperidine)” is a chemical compound with the empirical formula C15H30N2 . It has a molecular weight of 238.41 . The compound is used in the synthesis of di-, tri-, and tetracationic monomeric and homodimeric monomethine cyanine dyes for nucleic acid detection, structure directing agents containing 4,4’-trimethylene bis (1-methylpiperidine), and piperidine-based dicationic ionic liquids .
Synthesis Analysis
The compound has been used in the synthesis of various chemical structures. For instance, it has been used in Menshutkin reactions . It has also been used as a reactant for the synthesis of cyanine dyes for nucleic acid detection .
Molecular Structure Analysis
The SMILES string of the compound is CN1CCC(CCCC2CCN(C)CC2)CC1 . This represents the molecular structure of the compound.
Chemical Reactions Analysis
As mentioned earlier, “4,4’-Trimethylenebis(1-methylpiperidine)” has been used in the synthesis of di-, tri-, and tetracationic monomeric and homodimeric monomethine cyanine dyes for nucleic acid detection, structure directing agents containing 4,4’-trimethylene bis (1-methylpiperidine), and piperidine-based dicationic ionic liquids .
Physical And Chemical Properties Analysis
The compound has a refractive index of 1.482 (lit.) . It has a boiling point of 215 °C/50 mmHg (lit.) and a melting point of 13 °C (lit.) . The density of the compound is 0.896 g/mL at 25 °C (lit.) .
Applications De Recherche Scientifique
Synthesis in Molecular Sieves
4,4'-Trimethylenebis(1-methylpiperidine) derivatives have been utilized in the synthesis of pure-silica molecular sieves. Research has shown that different diastereomers of these compounds can influence the structure and formation of zeolite analogs, offering insights into the structure-direction in molecular sieve synthesis (Tsuji, Beck, & Davis, 1999).
Role in Clathrate Hydrate Formation
Studies have revealed that certain isomers of C6H13N, which include 1-methylpiperidine, are effective in forming sH clathrate hydrates. These molecules are fully soluble in water and have been noted for shifting equilibrium conditions to milder settings, suggesting potential for energy-efficient hydrate-based technologies (Shin et al., 2011).
Development of Polyurethanes
Compounds like 4,4'-bipiperidine and derivatives including trimethylene-4,4'-bipiperidine have been used in the synthesis of nematic polyurethanes. These materials exhibit varying viscosities and thermostabilities, highlighting their potential in polymer science (Kricheldorf & Awe, 1989).
Application in Chemiresistive Sensors
The methylpiperidine moiety, related to 4,4'-Trimethylenebis(1-methylpiperidine), has been integrated into semiconductors for enhanced conductivity. This development offers potential applications in chemiresistive sensors, particularly for the detection of chemicals like hydrogen peroxide (Wu et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
1-methyl-4-[3-(1-methylpiperidin-4-yl)propyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2/c1-16-10-6-14(7-11-16)4-3-5-15-8-12-17(2)13-9-15/h14-15H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOTWWORMYMZCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCCC2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6070061 | |
| Record name | Piperidine, 4,4'-(1,3-propanediyl)bis[1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6070061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Trimethylenebis(1-methylpiperidine) | |
CAS RN |
64168-11-2 | |
| Record name | 4,4′-Trimethylenebis(1-methylpiperidine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64168-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 4,4'-(1,3-propanediyl)bis(1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064168112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 4,4'-(1,3-propanediyl)bis[1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Piperidine, 4,4'-(1,3-propanediyl)bis[1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6070061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(propane-1,3-diyl)bis(1-methylpiperidine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4′-Trimethylenebis(1-methylpiperidine) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SUV9QUZ6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro-](/img/structure/B1581076.png)



![1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one](/img/structure/B1581084.png)




![(S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B1581092.png)



